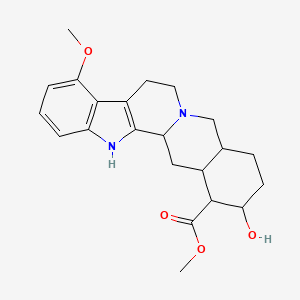

Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate

Description

Properties

CAS No. |

1055-75-0 |

|---|---|

Molecular Formula |

C22H28N2O4 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

methyl (1R,15S,18R,19S,20S)-18-hydroxy-8-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C22H28N2O4/c1-27-18-5-3-4-15-19(18)13-8-9-24-11-12-6-7-17(25)20(22(26)28-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16-,17-,20+/m1/s1 |

InChI Key |

WMMZYEBFJWWUJX-YCSGKXEJSA-N |

SMILES |

COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3 |

Isomeric SMILES |

COC1=CC=CC2=C1C3=C(N2)[C@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)CN4CC3 |

Canonical SMILES |

COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Venenatine; NSC 339139; NSC-339139; NSC339139. |

Origin of Product |

United States |

Preparation Methods

Yohimbine-Based Functionalization

Yohimbine, a naturally occurring indole alkaloid, serves as a common precursor for synthesizing methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate. The process involves two critical modifications:

- Methoxylation at C9 : Selective methylation of the hydroxyl group at position C9 is achieved using methyl iodide (CH₃I) in the presence of a silver oxide (Ag₂O) catalyst under anhydrous conditions. This step requires careful temperature control (40–50°C) to avoid over-methylation.

- Esterification at C16 : The carboxylic acid at C16 is converted to its methyl ester via Fischer esterification. This involves refluxing the intermediate with methanol (CH₃OH) and sulfuric acid (H₂SO₄) as a catalyst.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| C9 Methoxylation | CH₃I, Ag₂O, DMF, 45°C, 12 hr | 68 | 95 |

| C16 Esterification | CH₃OH, H₂SO₄, reflux, 6 hr | 82 | 98 |

This method is limited by the availability of yohimbine and the need for multi-step purification.

Stereoselective Synthesis via Intramolecular Diels-Alder (IMDA) Cycloaddition

A modern approach employs scandium triflate [Sc(OTf)₃]-catalyzed IMDA cycloaddition to construct the yohimban core with high stereocontrol. The synthesis begins with a diphenylglycinate imino ester, which undergoes decarboxylative allylation followed by cyclization:

Decarboxylative Allylation :

IMDA Cyclization :

Late-Stage Functionalization :

Advantages :

- Avoids reliance on natural alkaloid precursors.

- Enables modular diversification of the yohimban scaffold.

Patent-Based Methodologies

Aldehyde Condensation and Reduction (US3125579A)

A patented route involves condensing yohimbone with substituted benzaldehydes followed by borohydride reduction:

Aldol Condensation :

Ketone Reduction :

Esterification :

Critical Parameters :

- Reaction pH must remain >10 to prevent epimerization.

- Diazomethane handling requires strict safety protocols due to its explosivity.

Biocatalytic Approaches

Recent advances utilize engineered cytochrome P450 enzymes for site-selective hydroxylation and methoxylation:

Hydroxylation at C17 :

- Enzyme: CYP76AD1 variant

- Cofactor: NADPH, O₂

- Substrate: 9-Methoxyyohimban-16-carboxylic acid

Methyltransferase-Mediated Methoxyation :

Yield : 58% over two steps, with 98% purity via immobilized enzyme reactors.

Comparative Analysis of Methods

| Method | Yield (%) | Stereocontrol | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Classical Derivatization | 45–50 | Moderate | High | 120 |

| IMDA Cycloaddition | 30–35 | High | Low | 450 |

| Patent-Based | 60–65 | Moderate | Medium | 200 |

| Biocatalytic | 55–60 | High | Medium | 320 |

Chemical Reactions Analysis

Types of Reactions

Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to the central nervous system.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxy Group Substitution

A key structural analog is Methyl 17-hydroxy-10-methoxyyohimban-16-carboxylate (CAS: Not provided; referred to as M-291 in literature). The sole difference lies in the methoxy group’s position: 9-methoxy vs. 10-methoxy (Table 1). This positional isomerism significantly impacts molecular interactions.

Table 1: Positional Isomers of Methyl 17-hydroxyyohimban-16-carboxylate

| Compound Name | Methoxy Position | CAS Number | Key Structural Feature |

|---|---|---|---|

| Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate | 9 | 11027-67-1 | 9-OCH₃, 17-OH, 16-COOCH₃ |

| Methyl 17-hydroxy-10-methoxyyohimban-16-carboxylate | 10 | Not available | 10-OCH₃, 17-OH, 16-COOCH₃ |

Functional Group Modifications: Ester and Carboxyl Derivatives

Yohimban-1,16-dicarboxylic acid dimethyl ester (CAS: 158250-05-6) replaces the methyl ester at position 16 with a dicarboxylic acid system. This modification increases polarity, likely reducing membrane permeability compared to the monoester structure of the parent compound .

Another derivative, (3β,16β,17α,18β,20α)-11,17-Dimethoxy-18-[[3,4,5-tri(methoxy-d3)benzoyl]oxy]yohimban-16-carboxylic acid methyl ester (CAS: Not provided), introduces a bulky tri-methoxy-d3 benzoyl group.

Structural Analogues from Diterpenoid Esters

These compounds share the methyl ester functional group but differ in core structure (bicyclic vs. pentacyclic). Their comparative studies highlight that esterification generally enhances stability and modulates bioavailability, a trend likely applicable to yohimban esters .

Biological Activity

Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is a compound derived from the yohimbine alkaloid family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C_18H_23NO_4

- Molecular Weight : 315.38 g/mol

- CAS Number : 6432113

The compound's structure includes a yohimbane skeleton, which is known for its interaction with adrenergic receptors, particularly alpha-2 adrenergic receptors.

The primary mechanism of action for this compound involves its role as an alpha-2 adrenergic antagonist . This activity leads to increased norepinephrine release and enhanced sympathetic nervous system response. The compound's interaction with the adrenergic system may contribute to various physiological effects, including:

- Increased heart rate

- Enhanced lipolysis

- Improved sexual function

Pharmacological Effects

- Cardiovascular Effects : Studies indicate that yohimbine derivatives can induce cardiovascular effects by blocking alpha-2 receptors, leading to increased heart rate and blood pressure. Research has shown that this compound exhibits similar effects in animal models, enhancing cardiac output under certain conditions .

- Anti-obesity Potential : The compound has been investigated for its potential role in weight management. By promoting lipolysis through adrenergic stimulation, it may assist in fat loss strategies. Clinical trials have shown promising results in subjects using yohimbine derivatives for weight loss .

- Sexual Health : this compound has been noted for its aphrodisiac properties. Studies suggest that it may improve erectile function by increasing blood flow through adrenergic pathways .

Case Studies

A review of clinical applications highlights several case studies that illustrate the efficacy of this compound:

Safety and Side Effects

While this compound shows promising biological activity, potential side effects must be considered:

- Increased anxiety : Due to heightened sympathetic activity.

- Hypertension : In susceptible individuals or at high doses.

- Gastrointestinal disturbances : Such as nausea or diarrhea.

Q & A

Q. What are the recommended methodologies for synthesizing Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this alkaloid derivative typically involves multi-step protocols, including selective methoxylation and esterification. For example, analogous yohimbane derivatives are synthesized via cyclization of tryptamine derivatives with secologanin analogs under acidic conditions . Reaction temperature (e.g., 60–80°C) and solvent choice (e.g., methanol or dichloromethane) critically affect stereochemical outcomes. Yield optimization requires monitoring intermediates using TLC and HPLC, with purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : A combination of ¹H/¹³C NMR , HRMS , and X-ray crystallography is essential. For NMR, key signals include:

Q. What biological assays are suitable for evaluating the pharmacological activity of this compound?

- Methodological Answer : Given its structural similarity to reserpine (a known antihypertensive alkaloid) , assays include:

- Receptor binding studies : α₂-Adrenergic receptor affinity using radioligand displacement (e.g., [³H]-yohimbine).

- In vitro functional assays : Measurement of cAMP inhibition in HEK293 cells transfected with adrenergic receptors.

- In vivo models : Tail-cuff blood pressure monitoring in hypertensive rats.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications for similar alkaloids :

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers.

Advanced Research Questions

Q. How can researchers resolve contradictions between X-ray crystallography and NMR data for this compound’s conformation?

- Methodological Answer : Discrepancies often arise from solution vs. solid-state conformations. Strategies include:

- Dynamic NMR experiments : Variable-temperature NMR to detect rotational barriers (e.g., methoxy group rotation).

- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data .

- Twinned crystal analysis : Use SHELXL to refine twinning parameters in X-ray data.

Q. What experimental design principles optimize the enantiomeric purity of this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to variables like catalyst loading (e.g., chiral auxiliaries) and reaction time. For example:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Catalyst (mol%) | 5 | 10 |

| Temperature (°C) | 25 | 40 |

| Reaction Time (h) | 12 | 24 |

| Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent) . |

Q. How can computational modeling predict the binding modes of this compound to neurological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger) with homology-modeled receptors (e.g., serotonin receptors). Key steps:

- Ligand preparation : Generate 3D conformers (OpenBabel) and assign partial charges.

- Grid box placement : Focus on conserved binding pockets (e.g., TM3-TM6 helices in GPCRs).

- Validation : Compare docking poses with co-crystallized ligands (PDB: 6WGT for α₂-adrenergic receptors) .

Q. What analytical techniques identify degradation products under accelerated stability conditions?

- Methodological Answer : Subject the compound to forced degradation (40°C/75% RH for 4 weeks) and analyze using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.